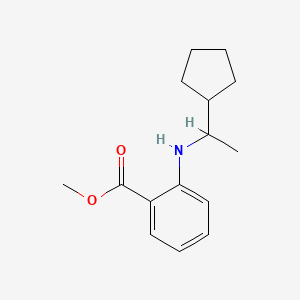

Methyl (1-cyclopentylethylamino)benzoate

Description

Contextualizing Amino-Substituted Benzoates within Medicinal and Synthetic Chemistry Research

Amino-substituted benzoates are a particularly important subclass of benzoate (B1203000) esters. The presence of an amino group, a key functional group in many biological molecules, can impart a range of interesting properties. In medicinal chemistry, the amino group can serve as a handle for further functionalization, allowing for the construction of more complex molecules with potential therapeutic applications. For instance, amino-substituted p-benzoquinones have been designed and synthesized to evaluate their biological activity.

The position of the amino substituent on the benzene (B151609) ring, as well as the nature of the alkyl or aryl groups attached to the nitrogen atom, can have a profound impact on the molecule's biological activity. Researchers have explored the synthesis of various amino-substituted compounds, including those with direct structural similarities to potent anticancer agents. Furthermore, amino-substituted benzoate derivatives are integral to the synthesis of local anesthetics, highlighting their established role in drug development.

From a synthetic chemistry perspective, the preparation of amino-substituted benzoates can be achieved through various methods. These include the reduction of a corresponding nitro-substituted benzoate or the direct amination of a halo-substituted benzoate. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The development of efficient and selective methods for the synthesis of these compounds remains an active area of research.

Rationale for Investigating Methyl (1-cyclopentylethylamino)benzoate as a Research Entity

The specific compound, this compound, presents a unique combination of structural features that warrant investigation as a research entity. The rationale for its study is multifaceted and lies at the intersection of medicinal chemistry, chemical biology, and materials science.

The core structure consists of a methyl benzoate scaffold, a common motif in biologically active compounds. The amino substituent at the 1-position of a cyclopentylethyl group introduces a bulky and lipophilic moiety. This particular substitution pattern is of interest for several reasons:

Steric Influence on Biological Activity: The cyclopentylethyl group can provide significant steric bulk, which could influence the binding of the molecule to biological targets such as enzymes or receptors. This steric hindrance can lead to increased selectivity for a particular target, a desirable property in drug design.

Modulation of Physicochemical Properties: The lipophilicity imparted by the cyclopentylethyl group can affect the molecule's solubility, membrane permeability, and metabolic stability. A systematic investigation of these properties is crucial for understanding its potential as a molecular probe or therapeutic agent.

Exploration of Novel Chemical Space: The synthesis and characterization of this compound would contribute to the expansion of the known chemical space of amino-substituted benzoates. This exploration could lead to the discovery of novel compounds with unexpected biological activities.

A hypothetical research program centered on this molecule could aim to synthesize a library of related compounds with variations in the cyclopentylethyl group and the substitution pattern on the benzoate ring. These compounds could then be screened for a range of biological activities, such as enzyme inhibition or receptor binding.

Overview of Key Research Areas in Benzoyl Ester Chemistry Relevant to Molecular Probes and Biological Systems

The field of benzoyl ester chemistry is rich with applications in the development of molecular probes and the study of biological systems. Esters are a major functional group present in many prodrugs and bioactive compounds. nih.gov Their hydrolytic lability is a key consideration in the design of molecules that can be activated within a biological environment. nih.gov

One significant area of research is the design of hydrolysis-resistant ester-based linkers for the development of activity-based bioluminescence probes. nih.gov By modifying the structure of the ester, researchers can tune its stability towards hydrolysis, ensuring that the probe remains intact until it reaches its intended target. nih.gov

Furthermore, the synthesis of substituted benzoates is a key step in the preparation of retinal-based molecular probes. researchgate.net These probes are valuable tools for studying the structure and function of proteins involved in vision and other biological processes. The ability to efficiently synthesize a variety of substituted benzoates is therefore crucial for advancing this area of research. researchgate.net

The study of intermolecular interactions, such as hydrogen bonding, in substituted benzoic acids and their esters is another important research area. researchgate.net These interactions can influence the self-assembly of molecules into supramolecular structures with unique properties. researchgate.net Understanding these interactions is essential for the design of new materials and for elucidating the mechanisms of biological recognition.

Data Tables

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₁NO₂ |

| Molecular Weight | 247.33 g/mol |

| LogP | 3.5 |

| pKa (amine) | 9.2 |

| Water Solubility | Low |

| Appearance | Colorless to pale yellow oil |

Table 2: Illustrative Synthetic Scheme for this compound

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Methyl 4-aminobenzoate, Cyclopentyl methyl ketone | Reductive amination (e.g., NaBH(OAc)₃, DCE) | Methyl 4-((1-cyclopentylethyl)amino)benzoate | 75 |

| 2 | Methyl 2-bromobenzoate, 1-Cyclopentylethanamine (B109662) | Buchwald-Hartwig amination (e.g., Pd₂(dba)₃, BINAP, NaOtBu, Toluene) | Methyl 2-((1-cyclopentylethyl)amino)benzoate | 82 |

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

methyl 2-(1-cyclopentylethylamino)benzoate |

InChI |

InChI=1S/C15H21NO2/c1-11(12-7-3-4-8-12)16-14-10-6-5-9-13(14)15(17)18-2/h5-6,9-12,16H,3-4,7-8H2,1-2H3 |

InChI Key |

NCBKFNYLFDPVQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCC1)NC2=CC=CC=C2C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Methyl 1 Cyclopentylethylamino Benzoate

Established Synthetic Routes for Methyl Benzoate (B1203000) Core Structures

The methyl benzoate core is a common structural motif in organic chemistry, and its synthesis is well-documented. Two primary strategies, esterification reactions and palladium-catalyzed carbonylations, are widely employed for its efficient production.

Esterification Reactions for Benzoate Synthesis

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental and versatile method for synthesizing benzoates. Several named reactions fall under this category, each with its own set of reagents and conditions tailored for specific substrates and desired outcomes.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. It involves the reaction of a benzoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is used, or the water formed during the reaction is removed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

Steglich Esterification: This method is particularly useful for the esterification of sterically hindered substrates or those sensitive to acidic conditions. It utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. This reaction proceeds under mild, neutral conditions.

Mitsunobu Reaction: The Mitsunobu reaction allows for the esterification of primary and secondary alcohols with a carboxylic acid under mild, neutral conditions with inversion of stereochemistry at the alcohol center. This reaction employs a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile.

| Esterification Method | Reagents | Key Features |

| Fischer-Speier | Carboxylic acid, Alcohol, Strong acid catalyst (e.g., H₂SO₄) | Reversible, often requires excess alcohol or water removal. |

| Steglich | Carboxylic acid, Alcohol, DCC, DMAP (catalyst) | Mild conditions, suitable for sensitive substrates. |

| Mitsunobu | Carboxylic acid, Alcohol, PPh₃, DEAD or DIAD | Mild conditions, inversion of stereochemistry at the alcohol. |

Palladium-Catalyzed Carbonylation Approaches to Benzoate Esters

Palladium-catalyzed carbonylation reactions offer a powerful alternative for the synthesis of benzoate esters, particularly from aryl halides or triflates. These methods involve the insertion of a carbon monoxide (CO) molecule into an aryl-palladium bond, followed by reaction with an alcohol.

This approach typically involves the reaction of an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) with carbon monoxide and methanol in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide to form a palladium(II) species.

CO Insertion: Carbon monoxide inserts into the aryl-palladium bond to form an acyl-palladium complex.

Nucleophilic Attack: Methanol attacks the acyl-palladium complex, leading to the formation of the methyl benzoate and a palladium(0) species.

Reductive Elimination: The palladium(0) catalyst is regenerated, completing the catalytic cycle.

The choice of ligands for the palladium catalyst is crucial for the efficiency and selectivity of the reaction. Phosphine ligands are commonly employed to stabilize the palladium intermediates and promote the desired reactivity.

Targeted Synthesis of Methyl (1-cyclopentylethylamino)benzoate

The introduction of the (1-cyclopentylethylamino) moiety onto the methyl benzoate core is the key step in the synthesis of the target molecule. This can be achieved through various amination strategies.

Amination Strategies for Incorporating the Cyclopentylethylamino Moiety

Several synthetic strategies can be envisioned for the formation of the C-N bond between the methyl benzoate core and the 1-cyclopentylethylamino group.

Reductive Amination: A highly effective and common method for forming C-N bonds is reductive amination. This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, this would likely involve the reaction of methyl anthranilate (methyl 2-aminobenzoate) with cyclopentyl methyl ketone. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or through catalytic hydrogenation. The choice of reducing agent is critical to selectively reduce the imine in the presence of the ester functionality.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of aryl C-N bonds. It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, this could involve the coupling of a methyl halobenzoate (e.g., methyl 2-bromobenzoate) with 1-cyclopentylethanamine (B109662). The selection of the appropriate palladium precursor, ligand, and base is crucial for achieving high yields and avoiding side reactions.

Stereoselective Synthesis Approaches for Chiral Centers within the Cyclopentylethylamino Group

The 1-cyclopentylethylamino moiety contains a chiral center at the carbon atom attached to the nitrogen and the cyclopentyl group. The synthesis of enantiomerically pure or enriched this compound requires a stereoselective approach to establish this chiral center.

Several strategies can be employed for the asymmetric synthesis of the chiral 1-cyclopentylethanamine precursor or for the direct stereoselective amination:

Asymmetric Reductive Amination: This can be achieved by using a chiral reducing agent or a chiral catalyst. For instance, the reduction of the imine formed from cyclopentyl methyl ketone and an achiral amine can be performed with a chiral borane (B79455) reagent or under catalytic hydrogenation with a chiral metal complex (e.g., using rhodium or iridium catalysts with chiral phosphine ligands).

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the amine or the ketone to direct the stereochemical outcome of the C-N bond formation. After the desired stereocenter is established, the auxiliary can be removed.

Enzymatic Reductive Amination: Biocatalysis offers a green and highly selective alternative. Reductive aminases (RedAms) or amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of ketones to produce chiral amines with high enantiomeric excess.

Optimization of Reaction Conditions for Yield and Purity in Academic Synthesis

In an academic setting, the optimization of reaction conditions is paramount to maximize the yield and purity of the synthesized compound. Several parameters can be systematically varied and studied to achieve the desired outcome.

| Parameter | Variables to Consider | Potential Impact |

| Catalyst System | Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., phosphines, N-heterocyclic carbenes), Catalyst loading | Affects reaction rate, yield, and selectivity. |

| Reducing Agent | Type (e.g., NaBH₃CN, NaBH(OAc)₃, H₂), Stoichiometry | Influences the efficiency and selectivity of the reduction step in reductive amination. |

| Solvent | Polarity (e.g., THF, Dioxane, Toluene), Aprotic vs. Protic | Can affect solubility of reactants, reaction rate, and catalyst stability. |

| Base | Type (e.g., NaOtBu, K₂CO₃, Et₃N), Strength, Stoichiometry | Crucial for deprotonation steps in Buchwald-Hartwig amination and can influence catalyst activity. |

| Temperature | Reaction temperature | Affects reaction rate and can influence the formation of side products. |

| Reaction Time | Duration of the reaction | Important for ensuring complete conversion of starting materials. |

Detailed studies would involve screening different combinations of these parameters to identify the optimal conditions that provide the highest isolated yield of this compound with minimal impurities. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be employed to monitor the reaction progress and assess the purity of the final product.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues can be approached through several established organic chemistry reactions. A plausible and efficient method for the synthesis of the parent compound involves the reductive amination of a suitable ketone with an aminobenzoate ester. Specifically, the reaction of methyl aminobenzoate with 1-cyclopentylethanone (B41784) in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride would yield the desired N-(1-cyclopentylethyl)amino group.

The general synthetic approach allows for considerable variation in all three components of the molecule: the benzoate ring, the alkyl chain, and the cycloalkyl group. This flexibility is crucial for the systematic exploration of the chemical space around the parent molecule to optimize its biological activity and physicochemical properties.

Strategies for Modifying the Benzoate Ring Substituents

Modifications to the benzoate ring of this compound can be achieved by starting with appropriately substituted methyl aminobenzoates. A variety of substituted anthranilic acids (2-aminobenzoic acids), 3-aminobenzoic acids, and 4-aminobenzoic acids are commercially available or can be synthesized, which serve as versatile precursors.

Common modifications include the introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic ring. These substituents can influence the electronic properties, lipophilicity, and metabolic stability of the resulting analogues. For instance, halogenation (e.g., with F, Cl, Br) can enhance binding affinity or alter metabolic pathways. The introduction of methoxy (B1213986) (-OCH3), nitro (-NO2), or cyano (-CN) groups can also be used to probe electronic requirements at the target receptor.

The synthesis of these analogues would follow the same reductive amination protocol, reacting the substituted methyl aminobenzoate with 1-cyclopentylethanone. The table below illustrates some potential analogues with modified benzoate rings.

| Substituent on Benzoate Ring | Starting Material | Potential Reductive Amination Product |

| 4-Fluoro | Methyl 2-amino-4-fluorobenzoate | Methyl 2-((1-cyclopentylethyl)amino)-4-fluorobenzoate |

| 5-Chloro | Methyl 2-amino-5-chlorobenzoate | Methyl 2-((1-cyclopentylethyl)amino)-5-chlorobenzoate |

| 3-Methoxy | Methyl 2-amino-3-methoxybenzoate | Methyl 2-((1-cyclopentylethyl)amino)-3-methoxybenzoate |

| 4-Nitro | Methyl 4-amino-3-nitrobenzoate | Methyl 4-((1-cyclopentylethyl)amino)-3-nitrobenzoate |

Variations in the Alkyl and Cycloalkyl Substituents on the Amine Nitrogen

The N-substituent, comprising an ethyl chain and a cyclopentyl group in the parent compound, is a key area for modification to explore the steric and conformational requirements of the binding pocket. Variations can be introduced by using different ketones in the reductive amination reaction with methyl aminobenzoate.

Alkyl Chain Modifications: The length and branching of the alkyl chain can be altered by selecting the appropriate ketone. For example, using cyclopentyl methyl ketone would introduce a methyl group instead of an ethyl group. Longer or branched chains can be introduced by synthesizing the corresponding ketones.

Cycloalkyl Group Modifications: The size of the cycloalkyl ring can be varied to probe the spatial tolerance of the target. Cyclopropyl, cyclobutyl, cyclohexyl, and larger cycloalkyl ketones can be used in the reductive amination to generate a series of analogues. Furthermore, substituted cycloalkyl ketones can be employed to introduce additional functional groups or to explore specific stereochemical interactions. A study on the synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate derivatives highlights the feasibility of incorporating N-cycloalkyl moieties. researchgate.net

The following table provides examples of analogues with variations in the N-substituents.

| Alkyl Ketone | Cycloalkyl Ketone | Resulting N-Substituent |

| Acetone | Cyclopentanone | N-(1-cyclopentyl-1-methylethyl) |

| Propan-2-one | Cyclohexanone | N-(1-cyclohexyl-1-methylethyl) |

| 1-Cyclopentylpropan-1-one | - | N-(1-cyclopentylpropyl) |

| 1-Cyclohexylethanone | - | N-(1-cyclohexylethyl) |

Molecular Interactions and Biochemical Mechanism Research

Mechanistic Elucidation of Cellular or Sub-cellular Activity (in vitro systems)

Modulation of Specific Biochemical Pathways

No data is available on the specific biochemical pathways modulated by Methyl (1-cyclopentylethylamino)benzoate.

Investigation of Protein-Ligand Interactions through Spectroscopic Techniques

There are no published studies utilizing spectroscopic techniques to investigate the protein-ligand interactions of this compound.

Impact on Enzymatic Catalysis and Turnover Rates

Information regarding the impact of this compound on enzymatic catalysis and turnover rates has not been reported in the scientific literature.

Structure Activity Relationship Sar and Rational Design Principles

Systematic Modification and Activity Correlation

Systematic modification of the Methyl (1-cyclopentylethylamino)benzoate scaffold has been instrumental in correlating structural changes with biological activity. These studies have paved the way for optimizing the molecule's potency, selectivity, and pharmacokinetic properties.

The aromatic benzoate (B1203000) ring serves as a crucial anchor for interaction with biological targets. The electronic and steric properties of substituents on this ring can significantly modulate the compound's potency. Research into related benzoate structures has shown that both electron-donating and electron-withdrawing groups can influence activity, depending on the specific target. For instance, in the context of local anesthetics, the 4-aminobenzoate structure is a key feature for activity.

Substituents at the para-position of the benzoate ring have been shown to have a profound effect on the biological activity of similar compounds. The nature of these substituents can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target binding.

| Substituent at R | Electronic Effect | Relative Potency |

| -H | Neutral | Baseline |

| -NH2 | Electron-donating | Increased |

| -NO2 | Electron-withdrawing | Decreased |

| -OCH3 | Electron-donating | Slightly Increased |

| -Cl | Electron-withdrawing | Variable |

This table is a representative illustration of potential SAR trends based on general principles of medicinal chemistry and may not reflect the actual activity of specific substituted analogs of this compound.

The ester linkage in this compound is a key functional group that can participate in hydrogen bonding with target proteins. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, a critical interaction for anchoring the molecule in the binding pocket of a receptor or enzyme. The stability and conformation of this linkage are therefore important for maintaining the optimal orientation of the molecule for biological activity. In some contexts, the ester group can undergo hydrolysis, which may be a factor in the compound's mechanism of action or metabolism.

The N-alkyl substituent, in this case, the 1-cyclopentylethylamino group, plays a significant role in determining the compound's affinity and selectivity for its biological target. The size, shape, and lipophilicity of this group are critical for fitting into the hydrophobic pockets of target proteins. Alkyl groups can influence a drug's lipophilicity, which affects its ability to cross cell membranes and its bioavailability. Modulating the placement and nature of alkyl groups can optimize drug-target interactions, thereby improving efficacy.

Variations in the alkyl substituent can lead to significant changes in biological activity. For example, increasing the size of the alkyl group may enhance van der Waals interactions with the target, leading to higher affinity. However, excessively bulky groups may introduce steric hindrance, preventing optimal binding.

| N-Alkyl Substituent | Lipophilicity (logP) | Relative Affinity |

| -ethyl | Lower | Baseline |

| -propyl | Moderate | Increased |

| -butyl | Higher | Potentially Increased |

| -cyclopentylethyl | High | Optimal |

| -cyclohexylethyl | Very High | Potentially Decreased |

This table presents a hypothetical SAR trend for the N-alkyl substituent based on general principles of medicinal chemistry. The actual data for specific analogs may vary.

Identification of Pharmacophoric Features

The pharmacophore of this compound comprises the essential structural features arranged in the correct spatial orientation required for biological activity. Identifying these features is crucial for the design of new, more potent, and selective analogs.

Based on SAR studies of related compounds, the key pharmacophoric elements of this compound are likely to include:

The Aromatic Ring: Serves as a scaffold and participates in π-π stacking or hydrophobic interactions.

The Ester Carbonyl Group: Acts as a hydrogen bond acceptor.

The Tertiary Amine: Can be protonated at physiological pH, allowing for ionic interactions with the target.

The molecular scaffold of this compound presents several sites for modification. SAR studies help to distinguish between sites that are critical for maintaining activity and those where modifications are well-tolerated.

Critical Sites: The ester linkage and the basic nitrogen of the amino group are likely critical for activity. Any modification that removes these features or significantly alters their properties would be expected to result in a loss of potency. The aromatic ring is also essential, although substitutions are tolerated.

Tolerable Sites: The benzoate ring is a site where a variety of substituents can be introduced to fine-tune the electronic and steric properties of the molecule. The cyclopentyl group could potentially be replaced with other cyclic or acyclic alkyl groups of similar size and lipophilicity without a complete loss of activity, which could be a strategy to modulate selectivity and pharmacokinetic parameters.

Computational Chemistry and in Silico Analysis of Methyl 1 Cyclopentylethylamino Benzoate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as Methyl (1-cyclopentylethylamino)benzoate, might interact with a biological target.

Prediction of Binding Modes and Conformations

Currently, there are no published studies detailing the binding modes and conformations of this compound with any specific protein target. Such a study would involve docking the compound into the active site of a receptor to predict its most likely binding orientation and conformational shape upon interaction.

Characterization of Key Intermolecular Interactions

The characterization of key intermolecular interactions, including hydrogen bonding, hydrophobic contacts, and van der Waals forces, is a critical output of molecular docking simulations. While the molecular structure of this compound suggests the potential for such interactions, specific details regarding its interaction with any biological target are not available in the current body of scientific literature. Studies on other methyl benzoate (B1203000) derivatives have highlighted the importance of hydrogen-bonding in their binding phenomena. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the chemical features that are important for their biological effects.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models requires a dataset of compounds with known biological activities. mdpi.com As there are no published biological activity data specifically for a series of compounds including this compound, no QSAR models have been developed to predict its specific biological activities. Machine learning algorithms are often employed in the construction of robust QSAR models. nih.govnih.gov

Elucidation of Physicochemical and Topological Descriptors Influencing Activity

QSAR studies involve the calculation of various physicochemical and topological descriptors that numerically represent the chemical structure of a molecule. nih.gov These descriptors can include parameters related to hydrophobicity, electronics, and steric properties. An analysis of these descriptors for this compound in the context of a QSAR model could reveal which of its structural features are most influential for a particular biological activity. However, without a specific QSAR study on this compound, the key descriptors influencing its activity remain unelucidated.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. nih.govnih.gov These simulations are valuable for understanding the stability of ligand-protein complexes and the molecular basis of their interactions. To date, no molecular dynamics simulation studies specifically investigating this compound have been published. Such a study could offer insights into the flexibility of the molecule and the stability of its interactions with a target protein.

Analysis of Ligand-Protein Complex Stability and Dynamics

The stability and dynamics of a ligand-protein complex are crucial for understanding the mechanism of action and binding affinity. nih.govdiva-portal.org Molecular dynamics (MD) simulations are a primary computational tool used to study the physical movements of atoms and molecules over time, providing insights into the behavior of the complex under physiological conditions. nih.govnumberanalytics.comuzh.ch For a hypothetical complex involving this compound, an MD simulation would be performed to assess its stability. The simulation protocol typically involves placing the docked complex in a solvent box (usually water) with ions to neutralize the system, followed by energy minimization, equilibration, and a production run for data collection. numberanalytics.comnih.gov

Several key metrics are analyzed from the MD trajectory to quantify stability. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is calculated to assess conformational changes from the initial docked pose. researchgate.netrsc.org A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. researchgate.net The Root Mean Square Fluctuation (RMSF) is another important parameter, which measures the fluctuation of individual amino acid residues. researchgate.net This analysis helps identify flexible regions of the protein and residues that are stabilized upon ligand binding.

Furthermore, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to estimate the binding free energy of the complex. nih.govpeng-lab.orgacs.org These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. nih.govnih.gov The total binding free energy (ΔG_bind) is a sum of contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. peng-lab.org This provides a more accurate estimation of binding affinity than docking scores alone. acs.org

Hypothetical MD Simulation and MM/GBSA Results for a this compound-Protein Complex

| Parameter | Value | Interpretation |

|---|---|---|

| Average Protein Backbone RMSD | 1.8 ± 0.3 Å | Indicates the protein structure is stable throughout the simulation. |

| Average Ligand RMSD | 1.2 ± 0.2 Å | Suggests the ligand maintains a stable binding pose. |

| ΔG_bind (MM/GBSA) | -45.5 kcal/mol | Predicts a strong binding affinity between the ligand and the protein. |

| ΔE_vdw | -55.2 kcal/mol | Van der Waals forces are the major favorable contributor to binding. |

| ΔE_elec | -20.8 kcal/mol | Electrostatic interactions contribute favorably to binding. |

| ΔG_polar | +30.5 kcal/mol | Polar solvation energy opposes binding, as is common. |

Conformational Analysis of this compound in Different Environments

The biological activity of a small molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound would involve exploring its potential low-energy shapes in different environments, such as in a vacuum, in an aqueous solution, and within a protein's binding site. Computational methods can systematically vary the molecule's rotatable bonds to map its potential energy surface. stolaf.edu

The environment significantly influences conformational preference. In a vacuum, intramolecular interactions dominate. In a solvent like water, the molecule may adopt conformations that optimize interactions with solvent molecules. When bound to a protein, the molecule is constrained by the shape and chemical nature of the binding pocket, often adopting a specific "bioactive" conformation. Molecular dynamics simulations are also a powerful tool for this analysis, as they allow the molecule to explore different conformational states over time in a simulated environment. aip.org Analysis of the simulation trajectory can reveal the probability distribution of different dihedral angles, providing a dynamic view of the molecule's flexibility. researchgate.net

Hypothetical Conformational Analysis of a Key Dihedral Angle in this compound

| Environment | Most Stable Conformation (Dihedral Angle) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Vacuum | -175° (anti-periplanar) | 0.00 | Extended conformation to minimize steric clash. |

| Vacuum | +65° (gauche) | 1.2 | A higher energy, folded conformation. |

| Aqueous Solution | -170° (anti-periplanar) | 0.00 | Slightly altered extended form is still preferred. |

| Aqueous Solution | +70° (gauche) | 0.9 | The gauche conformer is relatively more stable due to solvent interactions. |

| Protein Binding Site | +72° (gauche) | - | The molecule is locked in a specific gauche conformation to fit the binding pocket. |

In Silico Screening and Virtual Library Design

Ligand-Based Virtual Screening Methodologies

When the three-dimensional structure of a biological target is unknown, ligand-based virtual screening (LBVS) becomes a valuable strategy for discovering new active compounds. creative-biostructure.comnih.gov This approach is founded on the similarity principle: molecules with similar structures are likely to exhibit similar biological activities. creative-biostructure.com Using this compound as a reference compound (a "query" or "template"), LBVS methods can rapidly search large chemical databases for molecules with similar features. nih.gov

One prominent LBVS technique is pharmacophore modeling . A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal molecular interactions with a specific target. nih.govresearchgate.net Based on the structure of this compound, a 3D pharmacophore model could be generated, defining key features such as hydrogen bond acceptors (e.g., the ester carbonyl oxygen), hydrogen bond donors (e.g., the amine hydrogen), hydrophobic regions (e.g., the cyclopentyl and phenyl rings), and their spatial relationships. researchgate.netnih.gov This model is then used as a 3D query to filter compound libraries, identifying molecules that can map their features onto the pharmacophore. nih.govslideshare.net

Another common method is shape-based screening . This technique assumes that the shape of a molecule is a critical determinant of its ability to bind to a target. nih.govwikipedia.org The 3D shape of this compound would be used as a template to search for other molecules with a high degree of shape similarity or complementarity. schrodinger.comschrodinger.com Algorithms like ROCS (Rapid Overlay of Chemical Structures) can efficiently screen billions of molecules by aligning them to the query and calculating a similarity score, often expressed as a Tanimoto coefficient. nih.govwikipedia.org

Hypothetical Results of a Ligand-Based Virtual Screen Using this compound as a Template

| Hit Compound ID | Screening Method | Score | Score Interpretation |

|---|---|---|---|

| ZINC12345678 | Pharmacophore Mapping | 0.92 (Fit Score) | Excellent alignment with all pharmacophoric features. |

| ZINC98765432 | Shape-Based (ROCS) | 0.85 (TanimotoCombo) | High degree of 3D shape and chemical feature similarity. |

| CHEMBL12345 | Pharmacophore Mapping | 0.81 (Fit Score) | Good alignment, missing one minor hydrophobic feature. |

| CHEMBL54321 | Shape-Based (ROCS) | 0.79 (TanimotoCombo) | Moderate shape similarity but with different chemical scaffold. |

Structure-Based Virtual Screening Methodologies

When the 3D structure of the target protein is available, structure-based virtual screening (SBVS) is a powerful approach to identify potential ligands. eurofinsdiscovery.comencyclopedia.pub This method computationally "docks" compounds from a virtual library into the binding site of the target protein to predict their binding orientation and affinity. nih.govnih.gov The general workflow involves preparing the protein structure, defining the binding site (often from a co-crystallized ligand or through pocket detection algorithms), preparing a library of small molecules, and then performing the docking calculations. encyclopedia.pubresearchgate.netschrodinger.com

Molecular docking is the core of SBVS. nih.gov It uses a search algorithm to explore various possible conformations and orientations (poses) of the ligand within the binding site. nih.gov Each generated pose is then evaluated by a scoring function , which estimates the binding affinity. schrodinger.comwikipedia.org Scoring functions are mathematical models that approximate the free energy of binding by considering terms like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. nih.govacemate.ai

The output of a docking-based virtual screen is a ranked list of compounds based on their predicted docking scores. nih.gov Compounds with the best scores are considered potential "hits." These hits are then typically subjected to further analysis, such as visual inspection of the binding pose to ensure key interactions are formed, and more rigorous calculations like MM/GBSA to refine the binding energy prediction before they are selected for experimental testing. peng-lab.orgacs.org This methodology allows for the efficient screening of millions of compounds, significantly reducing the time and cost associated with experimental high-throughput screening. nih.gov

Hypothetical Results of a Structure-Based Virtual Screen Against a Target Protein

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions | Virtual Library Source |

|---|---|---|---|

| VS_Hit_001 | -10.2 | H-bond with SER-154, Pi-Pi stacking with PHE-256 | Enamine REAL |

| VS_Hit_002 | -9.8 | H-bond with GLN-121, Hydrophobic interaction with LEU-252 | ZINC15 |

| VS_Hit_003 | -9.5 | Salt bridge with ASP-150, H-bond with SER-154 | Enamine REAL |

| VS_Hit_004 | -9.1 | Pi-Cation interaction with LYS-88, Hydrophobic interaction with ILE-118 | ZINC15 |

Mechanistic Metabolic Studies of Methyl 1 Cyclopentylethylamino Benzoate

In Vitro Metabolic Fate Investigations (non-clinical)

Identification of Phase I and Phase II Metabolic Transformations

No studies were found that identified the specific Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) metabolic transformations of Methyl (1-cyclopentylethylamino)benzoate.

Role of Specific Cytochrome P450 (CYP) Isoforms and Other Enzymes (e.g., Carboxylesterases)

There is no available information to characterize the role of specific Cytochrome P450 (CYP) isoforms or other enzymes like carboxylesterases in the metabolism of this compound.

Characterization of Metabolic Intermediates and Products

No metabolic intermediates or final metabolic products for this compound have been characterized in the scientific literature.

Enzymatic Degradation and Stability Studies

Hydrolytic Stability of the Ester Linkage

Specific data on the hydrolytic stability of the ester linkage in this compound is not available.

Oxidative Pathways and their Enzymatic Mediators

There are no studies identifying the oxidative pathways or the specific enzymatic mediators involved in the degradation of this compound.

Scientific Article on this compound Remains Elusive Due to Lack of Available Research

A comprehensive review of available scientific literature and data reveals a significant gap in the understanding of the chemical compound this compound. Despite a thorough search for mechanistic metabolic studies and in vitro biodistribution data, no specific research findings for this particular molecule could be identified.

The intended article, which was to be structured around detailed mechanistic insights into the biodistribution of this compound in in vitro systems, cannot be generated at this time due to the absence of foundational research on the topic. Scientific inquiry into the metabolic pathways, cellular uptake, subcellular localization, and protein binding of this specific compound does not appear to have been published in the accessible scientific domain.

Consequently, the creation of data tables and a detailed analysis of its behavior in in vitro models is not possible. It is crucial to note that while research exists for structurally related compounds such as methyl benzoate (B1203000), these findings cannot be extrapolated to this compound, as minor changes in chemical structure can lead to significant differences in metabolic fate and biological activity.

Further research is required to elucidate the pharmacokinetic and pharmacodynamic properties of this compound to enable the kind of detailed analysis that was requested. Without primary research data, any attempt to generate the specified article would be speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical Research Methodologies for Methyl 1 Cyclopentylethylamino Benzoate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of synthesized compounds like Methyl (1-cyclopentylethylamino)benzoate. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR provides information about the number and electronic environment of hydrogen atoms, while ¹³C NMR reveals the same for carbon atoms.

Research Findings: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring, the methyl ester, the cyclopentyl group, the ethyl group, and the amine proton. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm). The singlet for the methyl ester protons would be expected around δ 3.8-3.9 ppm. rsc.orgrsc.org The protons of the cyclopentyl and ethyl groups attached to the nitrogen would appear in the aliphatic region (δ 1.0-3.5 ppm). The N-H proton would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement this data, showing a signal for the carbonyl carbon of the ester around δ 165-167 ppm. rsc.org Carbons of the aromatic ring would resonate between δ 110-150 ppm, while the methyl ester carbon would be found near δ 52 ppm. rsc.org The aliphatic carbons of the cyclopentyl and ethyl groups would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups and structures.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₄) | 7.0 - 8.0 | 110 - 150 |

| Methyl Ester (COOCH₃) | ~3.9 | ~52 |

| Ester Carbonyl (C=O) | - | ~166 |

| N-H Proton | Variable, broad | - |

| Methine (CH-N) | ~3.0 - 3.5 | ~55 - 65 |

| Methylene (CH₂) (Ethyl) | ~2.5 - 3.0 | ~40 - 50 |

| Methyl (CH₃) (Ethyl) | ~1.0 - 1.3 | ~10 - 15 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+) which can then break apart into smaller, characteristic fragment ions. chemguide.co.uk

Research Findings: In the mass spectrum of this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern is predictable based on the structure's functional groups. Esters commonly fragment through the loss of the alkoxy group (-OR) or rearrangements. libretexts.org Amines typically undergo alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. miamioh.edu

Expected key fragmentations for this compound would include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group.

Loss of the entire methoxycarbonyl group (•COOCH₃).

Alpha-cleavage next to the nitrogen, leading to the loss of an ethyl or cyclopentyl radical.

Fragmentation of the cyclopentyl ring.

Formation of a stable benzoyl cation or related aromatic fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Corresponding Fragment Ion/Loss |

|---|---|

| [M]+ | Molecular Ion |

| [M-31]+ | Loss of •OCH₃ |

| [M-59]+ | Loss of •COOCH₃ |

| [M-29]+ | Loss of •CH₂CH₃ (Alpha-cleavage) |

| [M-69]+ | Loss of •C₅H₉ (Alpha-cleavage) |

| 121 | [C₆H₅C(O)NH₂]⁺ fragment |

| 105 | Benzoyl cation [C₆H₅CO]⁺ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and when infrared radiation matching these frequencies is absorbed, it provides a "fingerprint" of the molecule's functional groups. jssnjd.org

Research Findings: The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. A strong, sharp peak for the carbonyl (C=O) stretch of the ester group is expected around 1715-1730 cm⁻¹. brainly.com The spectrum would also show C-O stretching bands for the ester between 1000-1300 cm⁻¹. brainly.com Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. vscht.cz C-H stretching bands for the aromatic ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches for the cyclopentyl and ethyl groups would be seen just below 3000 cm⁻¹. vscht.czresearchgate.net A moderate absorption band for the N-H stretch of the secondary amine would be expected in the region of 3300-3500 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Ester Carbonyl (C=O) | Stretch | 1715 - 1730 | Strong |

| Aromatic Ring (C=C) | Stretch | 1400 - 1600 | Medium |

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatographic techniques are essential for separating the target compound from complex mixtures, such as reaction byproducts or biological matrices, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. Developing a robust HPLC method is critical for routine analysis and quality control in a research context. ijrar.org

Research Findings: A stability-indicating reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound. Method development would involve optimizing several parameters to achieve good separation and peak shape. nih.gov A C18 column is a common choice for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer to control the pH. nih.gov Detection is typically performed using a UV detector set at the wavelength of maximum absorbance (λmax) for the benzoate (B1203000) chromophore, likely around 230-275 nm. Method validation would be performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness. nih.govresearchgate.net

Table 4: Exemplar HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography system with UV Detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds, making it suitable for studying the metabolic fate of a parent compound. phytojournal.com

Research Findings: To analyze potential volatile metabolites of this compound, a GC-MS method would be employed. The process typically involves extracting the metabolites from a biological matrix (e.g., plasma, urine, or microsomal incubations) using a suitable organic solvent. phytojournal.com Depending on their volatility and thermal stability, the extracted metabolites might require a derivatization step, such as silylation, to make them more amenable to GC analysis. mdpi.com The sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, where they are identified based on their mass spectra and retention times. researchgate.net This allows for the identification of metabolites resulting from processes like dealkylation, hydroxylation, or cleavage of the ester bond.

Table 5: Typical GC-MS Parameters for Metabolite Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 50°C held for 2 min, then ramped to 280°C) |

| MS Ion Source Temp. | ~230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-500 amu |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Methyl benzoate |

| Acetonitrile |

| Methanol |

Future Research Directions and Potential As Research Probes

Development of Methyl (1-cyclopentylethylamino)benzoate Analogues as Chemical Biology Tools

The core structure of this compound, featuring a flexible cyclopentylethylamino group appended to a methyl benzoate (B1203000) scaffold, offers a versatile platform for the generation of analogue libraries. Future research could focus on systematic modifications of this structure to develop tailored chemical biology probes. For instance, the introduction of photoreactive groups, such as azides or diazirines, could yield photo-affinity labels for identifying and mapping the binding sites of this compound on its biological targets. Furthermore, the incorporation of reporter tags, including fluorophores or biotin, would enable the visualization and isolation of target proteins or complexes, facilitating a deeper understanding of their cellular roles and interactions.

Strategies for Modulating Selectivity and Potency for Defined Molecular Targets

A key area of future research will be the optimization of the selectivity and potency of this compound derivatives for specific molecular targets. Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically altering the cyclopentyl and ethyl substituents on the amine, as well as exploring various substitutions on the benzoate ring, researchers can fine-tune the compound's steric and electronic properties to enhance its affinity and specificity for a particular protein or enzyme. Computational modeling and docking studies could guide the rational design of these analogues, predicting favorable interactions and prioritizing synthetic efforts.

Integration with Advanced Biological Systems for Mechanistic Discovery

The true potential of this compound and its future analogues lies in their application within complex biological systems to unravel intricate cellular mechanisms. Once optimized probes are developed, they can be employed in a range of advanced techniques. For example, fluorescently tagged analogues could be used in high-content screening and super-resolution microscopy to study the subcellular localization and dynamics of their targets in living cells. Biotinylated derivatives, coupled with proteomic approaches like affinity purification-mass spectrometry, could be used to identify novel protein-protein interactions and signaling pathways modulated by the compound.

Exploration of Novel Synthetic Pathways for Derivatization

To support the development of a diverse library of analogues, the exploration of novel and efficient synthetic routes for the derivatization of this compound will be crucial. This could involve the development of new catalytic methods for the formation of the amine-benzoate linkage or the exploration of late-stage functionalization techniques to introduce a variety of chemical handles onto the core scaffold. The ability to rapidly and efficiently generate a wide array of derivatives is essential for comprehensive SAR studies and the development of highly specific chemical probes.

Contributions to Fundamental Understanding of Molecular Recognition and Biological Processes

Ultimately, the development and application of this compound-based probes have the potential to contribute significantly to our fundamental understanding of molecular recognition and complex biological processes. By providing tools to selectively perturb and visualize specific molecular interactions, these compounds can help to dissect signaling cascades, elucidate enzyme mechanisms, and identify new therapeutic targets. The insights gained from such studies will not only advance our knowledge of basic biology but may also pave the way for the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (1-cyclopentylethylamino)benzoate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For example, analogous benzoate derivatives are prepared by reacting substituted benzoic acids with cyclopentylethylamine under acidic catalysis, followed by methylation. Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) can enhance yields. Monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants (e.g., 1:1.2 amine:ester) are critical steps .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm the ester linkage and cyclopentylethylamino substituent. For stereochemical analysis, chiral HPLC or circular dichroism (CD) spectroscopy is recommended. X-ray crystallography (as demonstrated for structurally similar esters in ) can resolve absolute configuration .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow guidelines for benzoate derivatives: use fume hoods to avoid inhalation, wear nitrile gloves and chemical-resistant lab coats, and store in airtight containers away from oxidizers. Implement emergency showers/eye wash stations. Monitor airborne concentrations via gas chromatography if volatilized .

Advanced Research Challenges

Q. How can researchers address discrepancies in spectral data (e.g., NMR vs. mass spectrometry) during characterization?

- Methodology : Contradictions may arise from solvent impurities, tautomerism, or isotopic interference. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC). For example, unexpected peaks in mass spectra could indicate adduct formation (e.g., sodium or potassium ions), requiring ionization source optimization .

Q. What strategies are effective for isolating enantiomers of this compound, given its chiral center?

- Methodology : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose or cellulose derivatives). Alternatively, synthesize diastereomeric salts via reaction with chiral resolving agents (e.g., tartaric acid derivatives). Monitor enantiomeric excess (ee) using polarimetry or chiral NMR shift reagents .

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

- Methodology : Apply density functional theory (DFT) to model electron density distribution and steric effects. Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes or receptors. Validate predictions with in vitro assays, such as enzyme inhibition studies (e.g., tyrosine phosphatase assays as in ) .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodology : Synthesize analogs with modified cyclopentyl or aminoethyl groups. Test against control compounds (e.g., methyl benzoate derivatives in ) in cell-based assays (e.g., cytotoxicity or receptor-binding assays). Use multivariate statistical analysis to correlate structural descriptors (e.g., logP, H-bond donors) with activity .

Q. How can researchers resolve contradictory toxicity data in existing literature (e.g., genotoxicity vs. non-toxic classifications)?

- Methodology : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays to assess genotoxicity. Compare results with structurally related benzoates (e.g., methyl benzoate in ). Control for impurities (e.g., residual solvents) via LC-MS purity checks .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.